5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxybenzylamine with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis process efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol include:
- **2-((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- **4-((4-Methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall properties .
Properties
Molecular Formula |
C11H14N4OS |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-[(4-methoxyanilino)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4OS/c1-15-10(13-14-11(15)17)7-12-8-3-5-9(16-2)6-4-8/h3-6,12H,7H2,1-2H3,(H,14,17) |
InChI Key |
PXAJLSIORXTVPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CNC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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